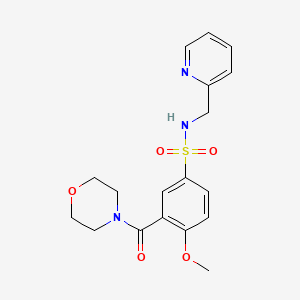
N-(2-hydroxycyclohexyl)-N,2-dimethylbenzamide
Vue d'ensemble
Description
N-(2-hydroxycyclohexyl)-N,2-dimethylbenzamide, commonly known as OH-Cyclohexyl-MDMA or simply as "C-H MDMA," is a chemical compound that has been of increasing interest to the scientific community in recent years. This compound is a derivative of MDMA, a popular recreational drug that is known for its euphoric and empathogenic effects. However, unlike MDMA, OH-Cyclohexyl-MDMA has not been widely studied for its potential therapeutic applications. In
Mécanisme D'action
OH-Cyclohexyl-MDMA acts primarily as a serotonin and dopamine releaser, meaning that it increases the amount of these neurotransmitters in the brain. This leads to an increase in feelings of happiness, empathy, and sociability. OH-Cyclohexyl-MDMA also has a weak affinity for the serotonin transporter, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
OH-Cyclohexyl-MDMA has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to increase heart rate, blood pressure, and body temperature. It has also been shown to increase the release of oxytocin, a hormone that is involved in social bonding and trust. OH-Cyclohexyl-MDMA has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of OH-Cyclohexyl-MDMA is that it is relatively easy to synthesize and can be produced in large quantities. This makes it a useful compound for laboratory experiments. However, one limitation of this compound is that it has not been extensively studied for its potential therapeutic applications in humans. More research is needed to determine the safety and efficacy of OH-Cyclohexyl-MDMA in humans.
Orientations Futures
There are a number of future directions for research on OH-Cyclohexyl-MDMA. One area of interest is the potential therapeutic applications of this compound in the treatment of depression, anxiety, and PTSD. More research is needed to determine the safety and efficacy of OH-Cyclohexyl-MDMA in humans. Another area of interest is the potential use of OH-Cyclohexyl-MDMA as a tool for studying the role of serotonin and dopamine in the brain. This compound may be useful for understanding the neurobiological basis of mood and emotion. Finally, more research is needed to determine the long-term effects of OH-Cyclohexyl-MDMA on the brain and body.
Applications De Recherche Scientifique
OH-Cyclohexyl-MDMA has been studied for its potential therapeutic applications in the treatment of various mental health conditions, including depression, anxiety, and post-traumatic stress disorder (PTSD). In animal studies, OH-Cyclohexyl-MDMA has been shown to increase the release of serotonin and dopamine in the brain, which are neurotransmitters that play a key role in regulating mood and emotion. This compound has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of certain inflammatory conditions.
Propriétés
IUPAC Name |
N-(2-hydroxycyclohexyl)-N,2-dimethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-11-7-3-4-8-12(11)15(18)16(2)13-9-5-6-10-14(13)17/h3-4,7-8,13-14,17H,5-6,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQBKQAMLIAAJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N(C)C2CCCCC2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(4-chloro-3-methylphenoxy)propanoyl]-2-methylpiperidine](/img/structure/B4658896.png)
![1-methyl-5-({[3-(4-morpholinyl)propyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B4658903.png)
![3-[(2-chloro-4-fluorobenzyl)thio]-5-(3,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazole](/img/structure/B4658911.png)



![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B4658937.png)
![2-{[4-allyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4658943.png)

![5-[(2,6-dimethoxyphenoxy)acetyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4658965.png)
![N-[4-(difluoromethoxy)-3-ethoxyphenyl]-2-({4-[3-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)acetamide](/img/structure/B4658969.png)

![1-({1-[(4-chlorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)-4-methylpiperazine](/img/structure/B4658981.png)
![N-(3-chloro-2-methylphenyl)-N'-[1-(5-chloro-2-thienyl)ethyl]urea](/img/structure/B4658994.png)